molecular formula C16H20N4O2S2 B11359371 4-methyl-N-[3-(propylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2,3-thiadiazole-5-carboxamide

4-methyl-N-[3-(propylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11359371
M. Wt: 364.5 g/mol
InChI Key: VQEAVUVGOBHREO-UHFFFAOYSA-N
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Description

4-methyl-N-[3-(propylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2,3-thiadiazole-5-carboxamide is a complex organic compound with a molecular formula of C16H20N4O2S2 and a molecular weight of 364.486 Da This compound is notable for its unique structure, which includes a benzothiophene ring fused with a thiadiazole ring, and a propylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[3-(propylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzothiophene core, followed by the introduction of the thiadiazole ring through cyclization reactions. The propylcarbamoyl group is then attached via a carbamoylation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[3-(propylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions are tailored to the specific transformation desired, with considerations for temperature, solvent, and reaction time .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the benzothiophene or thiadiazole rings .

Mechanism of Action

The mechanism of action of 4-methyl-N-[3-(propylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-[3-(propylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2,3-thiadiazole-5-carboxamide is unique due to its combination of a benzothiophene and thiadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C16H20N4O2S2

Molecular Weight

364.5 g/mol

IUPAC Name

4-methyl-N-[3-(propylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiadiazole-5-carboxamide

InChI

InChI=1S/C16H20N4O2S2/c1-3-8-17-14(21)12-10-6-4-5-7-11(10)23-16(12)18-15(22)13-9(2)19-20-24-13/h3-8H2,1-2H3,(H,17,21)(H,18,22)

InChI Key

VQEAVUVGOBHREO-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(N=NS3)C

Origin of Product

United States

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